Dyrk1A-IN-2 was developed as part of a broader effort to identify compounds that can selectively inhibit DYRK1A without affecting other members of the DYRK family. It belongs to a class of inhibitors designed to interfere with the folding process of the kinase, thereby preventing its activation and subsequent cellular functions. The compound is classified under small molecule inhibitors and has been evaluated for its potential in both neurodegenerative diseases and cancer treatment.
The synthesis of Dyrk1A-IN-2 involves several key steps that focus on optimizing the compound's binding affinity and selectivity for DYRK1A. The development process typically begins with high-throughput screening of chemical libraries to identify lead compounds. Subsequent modifications are made based on structure-activity relationship studies.
The molecular structure of Dyrk1A-IN-2 is characterized by specific functional groups that facilitate its interaction with the DYRK1A active site. Key features include:
Data from crystallographic studies can provide insights into how Dyrk1A-IN-2 fits into the binding site, revealing critical contacts that stabilize the inhibitor.
Dyrk1A-IN-2 undergoes specific chemical reactions that are essential for its function as an inhibitor. These reactions primarily involve:
The kinetics of these reactions can be studied using enzyme assays where varying concentrations of Dyrk1A-IN-2 are tested against recombinant DYRK1A.
Dyrk1A-IN-2 inhibits DYRK1A by binding to its active site, thereby preventing ATP from accessing this site. This inhibition leads to:
Quantitative analysis through Western blotting and mass spectrometry can confirm the reduction in phosphorylated forms of target substrates.
Dyrk1A-IN-2 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems.
Dyrk1A-IN-2 has significant potential applications in various scientific fields:
Research continues into optimizing Dyrk1A-IN-2 for clinical use, focusing on enhancing selectivity and reducing potential side effects associated with broader kinase inhibition.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7